molecular formula C13H18O3S B15167948 Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- CAS No. 648956-96-1

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy-

Cat. No.: B15167948
CAS No.: 648956-96-1
M. Wt: 254.35 g/mol
InChI Key: KRPGTVMKAWMNLA-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring substituted with a formyl group, two methoxy groups, and a butylthio group. The molecular structure of this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- typically involves the introduction of the butylthio and methoxy groups onto the benzaldehyde core. One common method is the nucleophilic substitution reaction where a suitable benzaldehyde derivative is reacted with butylthiol in the presence of a base. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the formation of intermediate compounds, which are then subjected to further functional group transformations to yield the final product. The reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- undergoes various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and butylthio groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-(butylthio)-2,5-dimethoxybenzoic acid.

    Reduction: 4-(butylthio)-2,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and butylthio groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.

    4-Methoxybenzaldehyde: Contains a methoxy group at the para position relative to the formyl group.

    4-(Methylthio)benzaldehyde: Contains a methylthio group at the para position relative to the formyl group.

Uniqueness

Benzaldehyde, 4-(butylthio)-2,5-dimethoxy- is unique due to the presence of both methoxy and butylthio groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

648956-96-1

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

4-butylsulfanyl-2,5-dimethoxybenzaldehyde

InChI

InChI=1S/C13H18O3S/c1-4-5-6-17-13-8-11(15-2)10(9-14)7-12(13)16-3/h7-9H,4-6H2,1-3H3

InChI Key

KRPGTVMKAWMNLA-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C=C(C(=C1)OC)C=O)OC

Origin of Product

United States

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